3-aminopent-4-enoic acid hydrochloride chemical structure
3-aminopent-4-enoic acid hydrochloride chemical structure
An In-Depth Technical Guide to 3-Aminopent-4-enoic Acid Hydrochloride: Structure, Synthesis, and Therapeutic Potential as a GABA-AT Modulator
Abstract
This technical guide provides a comprehensive overview of 3-aminopent-4-enoic acid hydrochloride, a non-proteinogenic, unsaturated β-amino acid of significant interest to researchers in neuropharmacology and medicinal chemistry. We will dissect its chemical structure and physicochemical properties, propose a detailed, logically-grounded synthetic pathway, and explore its therapeutic potential, which is hypothesized to stem from the mechanism-based inactivation of γ-aminobutyric acid aminotransferase (GABA-AT). This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this molecule and its relevance in the context of modulating GABAergic neurotransmission.
Introduction: The GABAergic System and the Role of GABA-AT Inhibition
The central nervous system (CNS) maintains a delicate equilibrium between excitatory and inhibitory signaling, a balance critical for normal neurological function. The primary inhibitory neurotransmitter responsible for dampening neuronal excitability is γ-aminobutyric acid (GABA).[1][2] When brain concentrations of GABA fall below a critical threshold, the resulting excess neuronal excitation can lead to pathological conditions such as convulsions and seizures.[1]
The concentration of GABA in the synaptic cleft and surrounding neural environment is tightly regulated by its synthesis, release, reuptake, and catabolism. The principal enzyme responsible for the degradation of GABA is γ-aminobutyric acid aminotransferase (GABA-AT), a pyridoxal 5'-phosphate (PLP)-dependent enzyme that converts GABA to succinic semialdehyde.[1][3]
Consequently, the inhibition of GABA-AT presents a compelling therapeutic strategy. By blocking this enzyme, the breakdown of GABA is reduced, leading to elevated brain GABA levels.[3][4] This enhancement of inhibitory tone can restore the balance between excitation and inhibition, forming the basis for treatments for epilepsy and other neurological and psychiatric disorders.[1][3] The clinical success of vigabatrin (γ-vinyl-GABA), an irreversible GABA-AT inhibitor, validates this approach for treating complex partial seizures and infantile spasms.[3][4] 3-Aminopent-4-enoic acid, as a structural analogue of both GABA and vigabatrin, is a molecule of high interest for its potential to act as a novel GABA-AT inhibitor.
Chemical Structure and Physicochemical Properties
3-Aminopent-4-enoic acid hydrochloride is the salt form of a β-amino acid characterized by a vinyl functional group. The presence of the amine on the β-carbon (C3) and the terminal double bond are key structural features that dictate its chemical reactivity and biological activity. The hydrochloride salt form enhances its stability and solubility in aqueous media.
Caption: Chemical structure of 3-aminopent-4-enoic acid hydrochloride.
Data Summary
All quantitative and qualitative data for the racemic compound are summarized in the table below for easy reference.
| Property | Value | Source |
| IUPAC Name | 3-aminopent-4-enoic acid hydrochloride | [5] |
| Synonyms | (+/-)-3-Aminopent-4-enoic acid HCl | [5] |
| CAS Number | 198822-05-8 | [5] |
| Molecular Formula | C₅H₁₀ClNO₂ | [5] |
| Molecular Weight | 151.59 g/mol | [5] |
| Appearance | Colourless solid | [5] |
| Solubility | Soluble in water, DMSO | [5] |
| Long-term Storage | 4°C | [5] |
Synthesis and Characterization
Rationale for Synthetic Strategy
The core challenge is the stereoselective or non-selective introduction of the amine at the C3 position relative to the carboxylic acid and the vinyl group. A logical and efficient approach involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester. This strategy builds the β-amino acid backbone directly. Subsequent standard transformations can then be used to deprotect the functional groups and form the final hydrochloride salt.
Proposed Experimental Protocol
Step 1: Synthesis of Ethyl Pent-2-en-4-ynoate The synthesis begins by creating a suitable Michael acceptor. This can be achieved through the esterification of pent-2-en-4-ynoic acid with ethanol under acidic catalysis (e.g., sulfuric acid) to protect the carboxylic acid as an ethyl ester.
Step 2: 1,4-Conjugate Addition of a Protected Amine With the α,β-unsaturated system in place, a nitrogen nucleophile is introduced. To prevent undesired side reactions and control reactivity, a protected form of ammonia, such as benzylamine (BnNH₂), is used. The reaction proceeds via a Michael (1,4-conjugate) addition, where the nitrogen atom attacks the β-carbon (C4), leading to the formation of ethyl 3-(benzylamino)pent-4-ynoate. This step establishes the crucial C-N bond at the desired position.
Step 3: Selective Reduction of the Alkyne The internal alkyne must be selectively reduced to a terminal alkene without affecting the ester group. This is classically achieved using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline), under a hydrogen atmosphere. This catalytic hydrogenation selectively reduces the alkyne to a cis-alkene, yielding ethyl 3-(benzylamino)pent-4-enoate.
Step 4: Deprotection and Salt Formation The final step involves the simultaneous removal of the benzyl protecting group from the amine and the hydrolysis of the ethyl ester to the carboxylic acid, followed by the formation of the hydrochloride salt. This can be accomplished in a single pot by treating the intermediate with concentrated hydrochloric acid under reflux. The benzyl group is cleaved, the ester is hydrolyzed, and the resulting free amine is protonated by the excess HCl to form the desired 3-aminopent-4-enoic acid hydrochloride, which can be isolated upon cooling and purification.
Synthetic Workflow Visualization
The multi-step synthesis is outlined in the diagram below.
Caption: Proposed synthetic workflow for 3-aminopent-4-enoic acid hydrochloride.
Analytical Characterization
Confirmation of the final product's identity and purity is paramount. A suite of standard analytical techniques would be employed:
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¹H NMR Spectroscopy: To confirm the presence of key protons, including the characteristic signals for the vinyl group (CH=CH₂), the methine proton at C3, and the methylene protons at C2.
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¹³C NMR Spectroscopy: To verify the carbon skeleton, including signals for the carboxyl carbon, the two olefinic carbons, and the carbon bearing the amino group.
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Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula via high-resolution mass spectrometry (HRMS).
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Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the broad O-H and N-H stretches of the carboxylic acid and ammonium salt, and the C=O stretch of the carboxyl group.
Proposed Mechanism of Action and Therapeutic Relevance
Targeting GABA Aminotransferase (GABA-AT)
The structural similarity of 3-aminopent-4-enoic acid to known GABA-AT inhibitors strongly suggests it functions as a mechanism-based inactivator, also known as a "suicide inhibitor." These inhibitors are substrates for the target enzyme, which are converted into a reactive species within the active site, leading to the enzyme's irreversible deactivation.[1]
Mechanism-Based Inactivation Pathway
The proposed inactivation of GABA-AT by 3-aminopent-4-enoic acid proceeds through several discrete steps, leveraging the enzyme's own catalytic machinery.
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Schiff Base Formation: The inhibitor enters the GABA-AT active site and the amino group forms a Schiff base (an imine) with the enzyme's pyridoxal 5'-phosphate (PLP) cofactor.
-
Enzyme-Catalyzed Tautomerization: The enzyme's catalytic base (typically a lysine residue) abstracts a proton from C3 of the inhibitor. This initiates a tautomerization, shifting the double bond to form a conjugated ketimine intermediate.
-
Michael Addition and Covalent Adduct Formation: The newly formed α,β-unsaturated system is a highly electrophilic Michael acceptor. A nucleophilic residue within the enzyme's active site (for example, the catalytic lysine) attacks the vinyl group in a Michael-type addition.
-
Irreversible Inhibition: This attack forms a stable, covalent bond between the inhibitor and the enzyme. This covalent adduct permanently blocks the active site, rendering the enzyme non-functional.[1]
Mechanistic Pathway Diagram
Caption: Proposed mechanism of irreversible GABA-AT inactivation.
Therapeutic Implications
By irreversibly inhibiting GABA-AT, 3-aminopent-4-enoic acid has the potential to produce a sustained increase in brain GABA levels. This mechanism underpins its potential application in several therapeutic areas:
-
Epilepsy: As an anticonvulsant for treating refractory seizures, similar to vigabatrin.[3]
-
Substance Use Disorders: Modulating the brain's reward pathways by increasing GABAergic signaling could potentially reduce drug-seeking behavior.[1][3]
-
Other Neurological and Psychiatric Disorders: Research suggests that enhancing GABA levels may have anxiolytic and antidepressant effects, opening avenues for treating anxiety and mood disorders.[3]
Conclusion and Future Directions
3-Aminopent-4-enoic acid hydrochloride is a molecule with significant, albeit largely unexplored, therapeutic potential. Its structural design positions it as a probable mechanism-based inhibitor of GABA-AT, a clinically validated target for anticonvulsant therapy. The synthetic route proposed herein provides a logical framework for its preparation, enabling further investigation.
Future research should focus on several key areas:
-
Enantioselective Synthesis: The chiral center at C3 means (R) and (S) enantiomers exist. Synthesizing and testing each isomer independently is crucial, as biological activity is often stereospecific.
-
In Vitro Enzymatic Assays: Rigorous kinetic studies are needed to confirm the inhibition of GABA-AT, determine the potency (Ki) and inactivation rate (kinact), and verify the proposed irreversible mechanism.
-
Cellular and In Vivo Studies: Preclinical evaluation in animal models of epilepsy and other relevant neurological disorders is essential to establish efficacy and a preliminary safety profile.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues will help to optimize potency, selectivity, and pharmacokinetic properties, paving the way for the development of novel CNS therapeutics.
References
- Patsnap Synapse. (2024, June 21). What are GABA transaminase inhibitors and how do they work?
- Silverman, R. B., & Nanavati, S. M. (n.d.). Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. PMC.
- SQUARIX. (n.d.). (+/-)-3-Aminopent-4-enoic acid hydrochloride.
- MDPI. (2023, November 30). Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation.
- Abcam. (n.d.). Vigabatrin, Irreversible GABA transaminase inhibitor (CAS 68506-86-5).
- Wikipedia. (n.d.). GABA transaminase inhibitor.
- PubChem. (n.d.). 3-Aminopent-4-enoic acid.
- Silverman, R. B., et al. (n.d.). Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase. PMC.
Sources
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